![molecular formula C17H14ClN3O2S B3140694 Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate CAS No. 478039-25-7](/img/structure/B3140694.png)
Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate
Übersicht
Beschreibung
Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate is a useful research compound. Its molecular formula is C17H14ClN3O2S and its molecular weight is 359.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The synthesis of novel quinazolinone derivatives has shown significant biological activity against various standard strains. These compounds have been characterized by their spectral data and tested for antimicrobial and antifungal activities, demonstrating their potential as therapeutic agents (Anisetti & Reddy, 2012).
Antitumor and Antibacterial Agents
Quinazolinone derivatives have been synthesized and evaluated as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. These compounds exhibit significant inhibitory activity against human TS and various bacterial strains, highlighting their therapeutic potential (Gangjee et al., 1996).
Anticancer Activity
Quinazolinone-based compounds have also been designed and synthesized for their potential anticancer activity. Studies have focused on their molecular docking and cytotoxicity, showing that these compounds exhibit significant anti-proliferative activity against various cancer cell lines. The design of these compounds is guided by detailed structural analysis and biological evaluation (Awad et al., 2018).
Anti-inflammatory Agents
Research into quinazolinone derivatives has also included the development of non-ulcerogenic anti-inflammatory agents. These compounds have been evaluated for cyclooxygenase inhibition and anti-inflammatory activity, showing promising results as gastric-safe anti-inflammatory agents. Molecular docking analysis has provided insights into their mechanism of action and interaction with the COX-2 enzyme (Manivannan & Chaturvedi, 2011).
Diuretic Activity
A series of quinazolin-4(3H)-one derivatives containing thiazole or thiadiazole moieties have been synthesized to study their potential diuretic activity. The synthesis and evaluation of these compounds demonstrate the effect of heterocyclic combinations on diuretic activity, with some compounds showing significant effects (Maarouf et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could involve experimental studies, computational modeling, and potentially even exploring its interactions with biological systems .
Eigenschaften
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-iminoquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-23-15(22)10-24-17-20-14-5-3-2-4-13(14)16(19)21(17)12-8-6-11(18)7-9-12/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHYGUPYBADQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140494 | |
| Record name | Methyl 2-[[3-(4-chlorophenyl)-3,4-dihydro-4-imino-2-quinazolinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate | |
CAS RN |
478039-25-7 | |
| Record name | Methyl 2-[[3-(4-chlorophenyl)-3,4-dihydro-4-imino-2-quinazolinyl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478039-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[3-(4-chlorophenyl)-3,4-dihydro-4-imino-2-quinazolinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



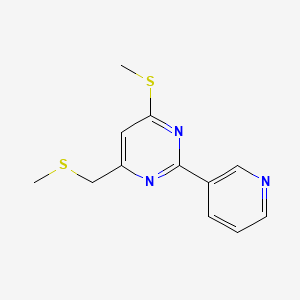
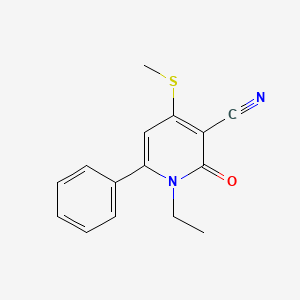

![1-[(4-Ethylphenyl)methoxy]imidazole](/img/structure/B3140638.png)

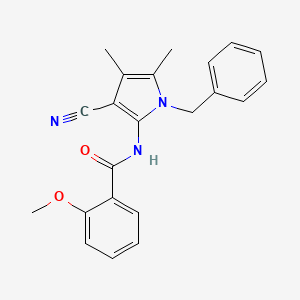
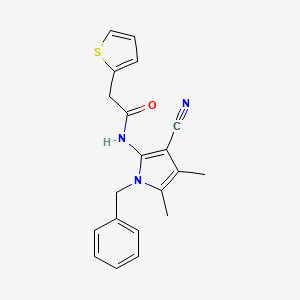
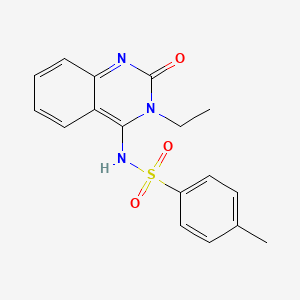
![Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B3140666.png)
![N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-N-[(2,3-dichlorobenzoyl)oxy]amine](/img/structure/B3140674.png)
![N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B3140685.png)
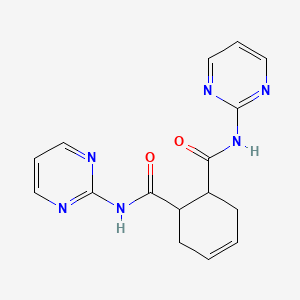
![N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3140702.png)
![5-[2-[2-[1-(4-Methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3140711.png)